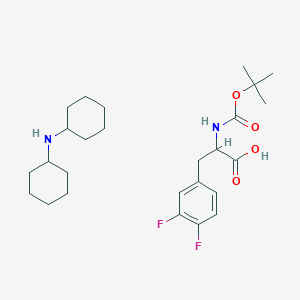

N-Boc-3,4-difluoro-L-phenylalanine DCHA

Description

Significance of Fluorinated Amino Acids as Unnatural Building Blocks in Chemical Biology and Organic Synthesis

The deliberate incorporation of fluorine into amino acids, creating "unnatural" building blocks, has become a powerful strategy in chemical biology and organic synthesis. nbinno.comhighfine.com Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules without significantly increasing their size, as it is a close bioisostere of hydrogen. nih.gov The introduction of fluorine into amino acids like phenylalanine can modulate acidity, basicity, hydrophobicity, and conformation, thereby influencing the biological activity and stability of peptides and proteins. nih.gov

In chemical biology, fluorinated amino acids serve as powerful probes for studying protein structure, function, and interactions. nbinno.comnih.gov The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe, allowing for the investigation of protein folding and dynamics in complex biological environments with minimal background interference. nbinno.com Furthermore, incorporating fluorinated residues can significantly enhance the metabolic stability and proteolytic resistance of peptide-based drugs, as the strong carbon-fluorine bond can shield adjacent peptide bonds from enzymatic cleavage. researchgate.netnih.gov This enhanced stability is a critical attribute for the development of therapeutic peptides with improved pharmacokinetic profiles. nih.gov

In organic synthesis, these unnatural amino acids are versatile building blocks for creating complex molecules with tailored properties. researchgate.netbioascent.com Their unique electronic characteristics can influence reaction pathways and the properties of the final products. The availability of diverse synthetic methods to produce fluorinated amino acids has expanded their application, making them crucial components in the development of enzyme inhibitors, therapeutic agents, and materials for positron emission tomography (PET). nih.govresearchgate.net

Contextualizing Phenylalanine Derivatives within Contemporary Peptide Chemistry

Phenylalanine and its derivatives are cornerstones of contemporary peptide chemistry, frequently appearing in bioactive peptides and serving as scaffolds for drug design. nih.govmedchemexpress.com Modifying the phenyl ring of phenylalanine allows for the fine-tuning of a peptide's properties. nih.gov Introducing substituents like fluorine atoms, as seen in 3,4-difluoro-L-phenylalanine, can profoundly impact intermolecular interactions, such as π-π stacking and hydrophobic interactions, which are critical for peptide secondary structure and receptor binding. researchgate.net

Role of the N-Boc Protecting Group in Facile Amino Acid Functionalization and Orthogonal Protection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids in peptide synthesis. masterorganicchemistry.com Its primary role is to prevent the nucleophilic amino group from participating in unwanted side reactions during peptide bond formation, thus ensuring the sequential and controlled assembly of the peptide chain. peptide.comspringernature.com The Boc group is favored for its ease of introduction and, critically, its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA). total-synthesis.com This acid lability contrasts with the stability of the Boc group to a wide range of other reagents and conditions, including basic and nucleophilic conditions, making it a versatile tool in multi-step synthesis. total-synthesis.com

A key concept in complex chemical synthesis, particularly of peptides, is the use of "orthogonal" protecting groups. masterorganicchemistry.combiosynth.com Orthogonality refers to the ability to remove one type of protecting group in the presence of others without affecting them. biosynth.com The Boc group is a central component of such strategies. For example, it is orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by base, and the Cbz (benzyloxycarbonyl) group, which is cleaved by catalytic hydrogenation. total-synthesis.com This allows chemists to selectively deprotect different parts of a complex molecule, enabling the synthesis of branched or cyclic peptides and the site-specific modification of amino acid side chains. sigmaaldrich.com

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Fmoc, Cbz, Aloc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, tBu esters |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenation | Boc, Fmoc |

| Allyloxycarbonyl | Aloc | Palladium(0) Catalysis | Boc, Fmoc |

| tert-Butyl esters/ethers | tBu | Strong Acid (e.g., TFA) | Fmoc, Cbz, Aloc |

Academic Utility of Dicyclohexylammonium (B1228976) Salts in Amino Acid Derivatives for Stability and Purification

N-protected amino acids, such as N-Boc-3,4-difluoro-L-phenylalanine, are often supplied as dicyclohexylammonium (DCHA) salts for several practical reasons that are highly beneficial in an academic research setting. bachem.com The formation of a DCHA salt converts the carboxylic acid group of the amino acid derivative into a carboxylate salt with the bulky, organic dicyclohexylamine (B1670486) base.

One of the primary advantages is enhanced stability. bachem.comnbinno.com Many free N-protected amino acids are oils or amorphous solids that can be difficult to handle, weigh accurately, and store over the long term. In contrast, their DCHA salt counterparts are frequently stable, crystalline solids with sharp melting points. bachem.com This crystalline nature not only improves shelf-life but also simplifies handling and purification. Crystallization is a powerful purification technique, and the ability to form a crystalline DCHA salt can be exploited to obtain the amino acid derivative in very high purity. bachem.com

Before the amino acid derivative can be used in peptide synthesis, the DCHA salt must be converted back to the free acid. This is typically achieved through a straightforward acid-base extraction procedure, where the salt is dissolved in an organic solvent and washed with an aqueous acid (like dilute phosphoric or sulfuric acid) to remove the dicyclohexylamine. bachem.com This process is a routine and efficient step in the workflow of peptide synthesis.

Properties

Molecular Formula |

C26H40F2N2O4 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2 |

InChI Key |

CDXJPBYGJBVRSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Boc 3,4 Difluoro L Phenylalanine Dcha

Strategies for Stereoselective Synthesis of Fluorinated Phenylalanine Derivatives

The primary challenge in synthesizing 3,4-difluoro-L-phenylalanine lies in establishing the chiral center at the alpha-carbon with the desired (L)-configuration. Several powerful strategies have been developed to achieve this, each offering distinct advantages.

While direct asymmetric fluorination of a pre-existing aromatic ring to create a chiral molecule is not applicable for an achiral target like 3,4-difluorotoluene, asymmetric fluorination can be a key step in building the chiral side chain. In this context, the strategy involves the enantioselective fluorination of a prochiral precursor. Organocatalysis has emerged as a powerful tool for such transformations. For instance, chiral primary amines can catalyze the asymmetric fluorination of aldehydes, or chiral phase-transfer catalysts can be used for the fluorination of β-keto esters.

A representative approach involves the use of chiral N-fluoro compounds, such as N-fluorocamphorsultam, which act as enantioselective electrophilic fluorinating agents. chimia.ch More advanced methods utilize catalytic amounts of a chiral organocatalyst, like a cinchona alkaloid derivative, in the presence of an achiral, electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. chimia.ch These catalysts generate a chiral environment that directs the fluorine atom to one face of the substrate, thereby creating a stereocenter with high enantiomeric excess.

The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. nih.gov In this approach, an achiral glycine (B1666218) equivalent is attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent alkylation reaction.

One of the most effective methods in this category is the Schöllkopf bislactim ether method. nih.gov The commercially available cyclo-(L-Val-Gly) bislactim ether is deprotonated to form a nucleophilic enolate. This enolate is then alkylated with a suitable electrophile, in this case, 3,4-difluorobenzyl bromide. The bulky Valine side chain on the auxiliary effectively shields one face of the enolate, forcing the benzyl (B1604629) bromide to approach from the opposite face, thus ensuring high diastereoselectivity. Subsequent acid hydrolysis cleaves the auxiliary, which can be recovered, and liberates the desired L-amino acid methyl ester.

| Step | Reagent/Condition | Intermediate/Product | Diastereomeric Excess (d.e.) |

| 1. Deprotonation | n-BuLi, THF, -78 °C | Bislactim ether enolate | N/A |

| 2. Alkylation | 3,4-Difluorobenzyl bromide | Alkylated bislactim ether | >95% |

| 3. Hydrolysis | Dilute HCl | 3,4-difluoro-L-phenylalanine methyl ester | >95% (as e.e. after cleavage) |

This table presents a representative summary of the Schöllkopf method.

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers. This strategy typically involves the synthesis of a prochiral α,β-unsaturated amino acid precursor, which is then hydrogenated using a chiral catalyst.

The synthesis begins with an Erlenmeyer-Plöchl reaction between 3,4-difluorobenzaldehyde (B20872) and N-acetylglycine to form the corresponding azalactone. nih.gov This azalactone is then hydrolyzed to yield (Z)-2-acetamido-3-(3,4-difluorophenyl)acrylic acid. This prochiral olefin is the substrate for the key asymmetric hydrogenation step. A rhodium or iridium complex bearing a chiral phosphine (B1218219) ligand (e.g., DuPhos, Me-BoPhoz) catalyzes the addition of hydrogen across the double bond with high enantioselectivity, yielding the N-acetyl protected 3,4-difluoro-L-phenylalanine. nih.gov Subsequent deacetylation provides the final amino acid.

| Catalyst (Metal/Ligand) | Substrate | Product | Enantiomeric Excess (e.e.) |

| Rh/(R,R)-Me-DuPhos | (Z)-2-acetamido-3-(3,4-difluorophenyl)acrylic acid | N-acetyl-3,4-difluoro-L-phenylalanine | >99% |

| Ir/(S)-BINAP | (Z)-2-acetamido-3-(3,4-difluorophenyl)acrylic acid | N-acetyl-3,4-difluoro-L-phenylalanine | >98% |

This table showcases typical results for the asymmetric hydrogenation approach.

Enzymes offer unparalleled stereoselectivity and operate under mild conditions, making them highly attractive catalysts for chiral synthesis. Two primary chemo-enzymatic strategies are employed for producing fluorinated L-amino acids.

The first strategy is kinetic resolution. A racemic mixture of an N-protected difluorophenylalanine derivative, such as N-Cbz-3,4-difluoro-DL-phenylalanine methyl ester, is subjected to an enzyme like subtilisin. nih.gov The enzyme selectively hydrolyzes the L-enantiomer's ester to the corresponding carboxylic acid, leaving the D-enantiomer ester largely unreacted. The resulting acid and ester can then be easily separated.

A more direct approach is asymmetric synthesis using enzymes such as Phenylalanine Dehydrogenase (PDH). nih.gov This enzyme catalyzes the reductive amination of the α-keto acid precursor, 3,4-difluorophenylpyruvic acid, using ammonia (B1221849) and a cofactor like NADH. The enzyme's active site is inherently chiral, leading to the exclusive formation of the L-amino acid. nih.govresearchgate.net

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (e.e.) |

| Subtilisin Carlsberg | N-Cbz-3,4-difluoro-DL-phenylalanine ester | Kinetic Resolution | N-Cbz-3,4-difluoro-L-phenylalanine | >99% |

| Phenylalanine Dehydrogenase (PDH) | 3,4-Difluorophenylpyruvic acid | Asymmetric Reductive Amination | 3,4-difluoro-L-phenylalanine | >99% |

This table summarizes common chemo-enzymatic routes.

Incorporation of the N-Boc Protecting Group in Difluorinated Phenylalanine Scaffolds

Once 3,4-difluoro-L-phenylalanine is obtained, the amine functionality must be protected with the tert-butoxycarbonyl (Boc) group to make it suitable for peptide synthesis.

The standard and most optimized procedure for N-Boc protection involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347), (Boc)₂O, under basic conditions. The amino acid is dissolved in an aqueous solvent mixture, such as water/dioxane or water/THF. A base, typically sodium hydroxide (B78521) or sodium bicarbonate, is added to deprotonate the amino group, enhancing its nucleophilicity, and to maintain a basic pH (around 9-10) throughout the reaction. nih.gov

(Boc)₂O is then added, often portion-wise, and the reaction is stirred at room temperature until completion. After an acidic workup to protonate the carboxylic acid and remove unreacted (Boc)₂O, the N-Boc-3,4-difluoro-L-phenylalanine is extracted into an organic solvent. For enhanced stability, purity, and ease of handling, the final product is often precipitated from the organic solution by the addition of dicyclohexylamine (B1670486) (DCHA), forming the stable N-Boc-3,4-difluoro-L-phenylalanine DCHA salt.

Chemoselectivity Considerations in Boc-Protection of Fluorinated Amino Acids

The introduction of the Boc protecting group onto the nitrogen atom of an amino acid is a fundamental transformation in peptide chemistry. This process is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. organic-chemistry.org For fluorinated amino acids such as 3,4-difluoro-L-phenylalanine, the principles of chemoselectivity are crucial. The primary goal is to exclusively acylate the α-amino group without inducing side reactions involving the carboxylic acid moiety or the fluorinated aromatic ring.

The presence of two electron-withdrawing fluorine atoms on the phenyl ring can subtly influence the nucleophilicity of the α-amino group. However, the reaction conditions are generally robust enough to ensure high selectivity. The reaction is typically performed in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the amino group, thereby increasing its nucleophilicity towards the Boc₂O electrophile. The inherent stability of the Boc group to most nucleophiles and bases makes it an ideal choice, allowing for orthogonal protection strategies in more complex syntheses. organic-chemistry.org Careful control of stoichiometry and reaction conditions prevents undesired side reactions, ensuring that the mono-N-Boc product is formed with high efficiency. organic-chemistry.org

Formation and Academic Implications of the Dicyclohexylammonium (B1228976) Salt

Following successful N-protection, the resulting N-Boc-3,4-difluoro-L-phenylalanine is often converted into its dicyclohexylammonium (DCHA) salt. This is not merely an intermediate step but a strategic decision with significant benefits for the handling, purification, and stability of the amino acid derivative.

The conversion of N-protected amino acids into their DCHA salts is a widely employed technique, particularly when the free acid is difficult to handle. bachem.com Many N-Boc-amino acids exist as oils or amorphous solids that are challenging to purify and weigh accurately. By reacting the N-Boc-amino acid with dicyclohexylamine, a crystalline salt is formed. This solid form offers superior physical stability and ease of handling compared to the often-oily free acid. bachem.com The improved crystallinity facilitates isolation and storage, ensuring the compound's integrity over time. bachem.comnih.gov

| Benefit of DCHA Salt Formation | Rationale |

| Improved Physical State | Converts oils or amorphous solids into a crystalline, free-flowing solid. bachem.com |

| Enhanced Stability | The salt form is often more stable for long-term storage than the free acid. bachem.com |

| Ease of Handling | Crystalline solids are easier to weigh accurately and transfer. |

| Simplified Purification | Facilitates purification through crystallization. bachem.com |

The formation of the DCHA salt is a powerful method for purification. bachem.com Once the this compound salt precipitates from the reaction mixture, it can be isolated by filtration and recrystallized from an appropriate solvent system. This process is highly effective at removing unreacted starting materials and byproducts from the Boc-protection step, which remain in the mother liquor. The well-defined crystalline nature of the DCHA salt often allows for the attainment of high purity levels that are difficult to achieve for the corresponding free acid through other methods like column chromatography. bachem.com

Before the N-Boc-amino acid can be used in subsequent reactions, such as peptide coupling, the dicyclohexylamine must be removed to liberate the free carboxylic acid. bachem.com This is accomplished through a straightforward acid-base extraction procedure. The DCHA salt is suspended in an organic solvent, such as ethyl acetate, and treated with an aqueous acid solution. bachem.com

Phosphoric acid is commonly recommended for this purpose because it forms a water-soluble salt with dicyclohexylamine, whereas acids like hydrochloric acid can form a sparingly soluble dicyclohexylammonium chloride, complicating the separation. bachem.com The acidification protonates the carboxylate, regenerating the free N-Boc-amino acid, which remains in the organic phase. The protonated dicyclohexylamine partitions into the aqueous phase. The two phases are then separated, and the organic layer containing the desired product is washed, dried, and evaporated to yield the pure, free N-Boc-3,4-difluoro-L-phenylalanine, ready for the next synthetic step. bachem.com

| Step | Reagent/Solvent | Purpose |

| 1. Suspension | Ethyl Acetate (or similar ether) | Dissolves the free N-Boc-amino acid as it is liberated. bachem.com |

| 2. Acidification | 10% Aqueous Phosphoric Acid | Protonates the carboxylate and the dicyclohexylamine. bachem.com |

| 3. Separation | Separation Funnel | Separates the organic phase (product) from the aqueous phase (DCHA salt). bachem.com |

| 4. Washing | Water | Removes residual acid and DCHA salt from the organic phase. bachem.com |

| 5. Drying & Evaporation | Anhydrous Sodium Sulfate, Vacuum | Removes residual water and solvent to yield the pure free acid. bachem.com |

Academic Applications and Research Impact of N Boc 3,4 Difluoro L Phenylalanine Dcha

Integration into Peptide and Peptidomimetic Synthesis

N-Boc-3,4-difluoro-L-phenylalanine is widely utilized as a fundamental component in the synthesis of peptides and peptidomimetics, enabling the creation of novel molecules with tailored properties. Its integration is crucial in both solid-phase and solution-phase synthetic methodologies.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and N-Boc-3,4-difluoro-L-phenylalanine is a valuable building block within this methodology. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the difluorinated phenylalanine prevents unwanted side reactions during the coupling of the next amino acid in the sequence.

The process involves the deprotection of the Boc group, typically with an acid like trifluoroacetic acid (TFA), to free the N-terminal amine for the next coupling reaction. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The incorporation of N-Boc-3,4-difluoro-L-phenylalanine into peptides via SPPS allows for the precise placement of this non-canonical amino acid, which is essential for engineering peptides with enhanced stability and bioactivity. The chemical stability of the Boc group under various coupling conditions and its straightforward removal make it compatible with standard SPPS protocols.

While SPPS is dominant, solution-phase peptide synthesis remains a vital technique, particularly for the large-scale production of peptides and the synthesis of complex, sterically hindered sequences. In this method, all reactions are carried out in a homogenous solution. N-Boc-3,4-difluoro-L-phenylalanine is readily employed in solution-phase synthesis where its Boc-protected amine allows for controlled coupling with the carboxyl group of another amino acid or peptide fragment.

Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often used to facilitate the formation of the peptide bond. The solubility of the protected amino acid and the growing peptide chain is a key consideration in this method. The use of N-Boc-3,4-difluoro-L-phenylalanine in solution-phase synthesis has been documented for creating short α and β-mixed peptides and other complex structures where precise control over reaction conditions is paramount.

Peptide mimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties. The incorporation of fluorinated amino acids like 3,4-difluoro-L-phenylalanine is a key strategy in the design of these mimetics. The steric and electronic properties of the fluorine atoms can impose significant conformational restrictions on the peptide backbone.

By strategically placing this amino acid, researchers can induce specific secondary structures, such as β-turns. The increased steric bulk of the difluorinated phenyl ring can influence the rotational freedom around the peptide bonds, leading to a more rigid and defined three-dimensional structure. This conformational restriction is crucial for enhancing binding affinity to biological targets, as it can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding.

| Feature | Description | Research Finding |

| Conformational Rigidity | Reduced flexibility of the peptide backbone. | The steric and electronic effects of the difluorophenyl group limit the rotational freedom of the peptide chain. |

| Secondary Structure Induction | Promotion of specific folding patterns. | Fluorination can favor the formation of structures like β-turns, which are important for biological recognition. |

| Bioactive Conformation | Pre-organization of the peptide for |

Studies in Protein and Peptide Conformational Analysis

Modulating Intermolecular Forces within Amino Acid Side Chains through Fluorine Substitution

This modulation of intermolecular forces has profound implications for peptide and protein engineering. By strategically placing 3,4-difluoro-L-phenylalanine within a peptide sequence, researchers can fine-tune interactions with biological targets. The polar C-F bonds can participate in favorable dipolar interactions within binding pockets, potentially enhancing affinity and specificity. nih.gov Furthermore, the increased hydrophobicity can drive the partitioning of the molecule into lipid bilayers or hydrophobic cores of proteins, influencing its localization and biological activity. nih.gov

The specific arrangement of the two fluorine atoms in N-Boc-3,4-difluoro-L-phenylalanine DCHA is crucial. The vicinal (neighboring) placement of the fluorine atoms creates a distinct electronic environment on the phenyl ring, influencing its ability to engage in π-π stacking and cation-π interactions, which are critical for many biological recognition events. mpg.dersc.org

Impact on Protein Folding and Secondary Structure through Fluorine Incorporation

The incorporation of fluorinated amino acids like 3,4-difluoro-L-phenylalanine can have a significant impact on the folding and stability of proteins. The hydrophobic effect is a primary driving force in protein folding, and the increased hydrophobicity of fluorinated side chains can enhance the thermodynamic stability of a protein. nih.govacs.org This stabilization is often attributed to the favorable burying of the fluorinated residues within the protein's hydrophobic core. nih.gov

Fluorination can also influence the propensity of a peptide to adopt specific secondary structures, such as α-helices and β-sheets. nih.gov The steric bulk and altered electronic properties of the difluorinated phenyl ring can favor or disfavor certain backbone conformations, thereby guiding the folding pathway. nih.gov Research has shown that the strategic placement of fluorinated amino acids can be used to stabilize desired secondary structures, which is a valuable tool in the design of novel proteins and peptides with specific functions. nih.gov

However, the effect of fluorination on protein stability is not always straightforward and can be context-dependent. In some cases, the introduction of fluorine can be destabilizing if it disrupts critical interactions within the native protein structure. acs.org Therefore, careful consideration of the local environment and potential interactions is necessary when incorporating fluorinated amino acids into proteins.

Research into Fluorine's Influence on Amino Acid Properties

The two fluorine atoms on the phenyl ring of this compound exert strong electronic and steric effects. Electronically, fluorine is the most electronegative element, and its presence withdraws electron density from the aromatic ring through the inductive effect. fu-berlin.de This electron withdrawal significantly alters the charge distribution of the phenyl ring, impacting its ability to participate in electrostatic interactions. nih.gov

| Property | Effect of Vicinal Difluorination | Consequence |

|---|---|---|

| Electronic | Strong inductive electron withdrawal from the phenyl ring. | Altered charge distribution, impacting electrostatic and cation-π interactions. |

| Steric | Increased van der Waals radius compared to hydrogen. | Influences side-chain conformation and packing within protein structures. |

The increased molecular volume resulting from fluorination can enhance van der Waals interactions within a protein's hydrophobic core, contributing to increased stability. nih.gov The strong electron-withdrawing nature of fluorine also influences the acidity of nearby functional groups. fu-berlin.de For instance, fluorination can lower the pKa of the α-amino group and the carboxylic acid group of the amino acid. fu-berlin.deresearchgate.net This alteration of pKa can have significant consequences for the charge state of the amino acid at physiological pH, affecting its interactions and biological activity. nih.gov

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Molecular Polarity | Increases due to the polar C-F bond, but overall lipophilicity can also increase. | d-nb.info |

| Molecular Volume | Increases, potentially enhancing van der Waals interactions. | nih.gov |

| pKa | Decreases for nearby acidic and basic groups due to the inductive effect. | fu-berlin.deresearchgate.net |

Development and Application as Biochemical and Biophysical Probes

One of the most powerful applications of this compound is its use as a probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govnih.gov The fluorine nucleus (¹⁹F) has a nuclear spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant, making it a highly sensitive nucleus for NMR studies. nih.gov Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from an incorporated fluorinated amino acid is free from background interference, providing a clean and specific window into the local environment of the probe. nih.govnih.gov

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. nih.gov This sensitivity allows researchers to probe subtle changes in protein conformation, ligand binding, and the polarity of the surrounding environment. nih.govnih.gov By incorporating 3,4-difluoro-L-phenylalanine at specific sites in a protein, scientists can monitor structural changes in real-time and gain insights into protein dynamics and function. nih.govnih.gov The two distinct fluorine signals from the 3- and 4-positions can provide even more detailed information about the orientation and dynamics of the phenyl ring.

Utility in Structure-Activity Relationship (SAR) Studies for Rational Design

This compound is a key reagent in structure-activity relationship (SAR) studies, a cornerstone of rational drug design. By systematically replacing native phenylalanine residues with 3,4-difluoro-L-phenylalanine in a peptide sequence, researchers can probe the effects of altered electronic and lipophilic properties on biological activity. chemimpex.com The introduction of two fluorine atoms onto the phenyl ring significantly alters the electronic nature of the aromatic ring, making it more electron-poor. This modification can influence or enhance non-covalent interactions, such as π-π stacking and cation-π interactions, which are often critical for a peptide's binding affinity to its target receptor. nih.gov

A notable example of its application in SAR studies can be found in the development of somatostatin (B550006) analogs. Somatostatin is a peptide hormone that regulates the endocrine system by binding to five different G-protein-coupled receptors (SSTR1-5). nih.gov Its therapeutic potential is limited by a short plasma half-life. Researchers have designed analogs to improve stability and receptor selectivity. In a study of somatostatin analogs, the replacement of phenylalanine residues with a similar L-3,5-difluorophenylalanine (Dfp) at different positions within the peptide sequence led to significant changes in binding affinity and selectivity for various somatostatin receptor subtypes. nih.gov

The following interactive data table summarizes the binding affinities (Ki, nM) of these somatostatin analogs for human somatostatin receptors (hSSTR1-hSSTR5). The lower the Ki value, the higher the binding affinity.

Table 1: Binding Affinities (Ki, nM) of Somatostatin Analogs Containing L-3,5-difluorophenylalanine (Dfp)

| Peptide Analog | hSSTR1 (Ki, nM) | hSSTR2 (Ki, nM) | hSSTR3 (Ki, nM) | hSSTR4 (Ki, nM) | hSSTR5 (Ki, nM) |

|---|---|---|---|---|---|

| [D-Trp8, L-Dfp6]-SRIF | >1000 | 1.8 ± 0.4 | 25 ± 5 | >1000 | 150 ± 30 |

| [D-Trp8, L-Dfp7]-SRIF | >1000 | 8.5 ± 1.5 | 1.2 ± 0.2 | >1000 | 250 ± 50 |

| [D-Trp8, L-Dfp11]-SRIF | >1000 | 0.5 ± 0.1 | 15 ± 3 | >1000 | 100 ± 20 |

Data sourced from a study on somatostatin analogs. nih.gov

These findings demonstrate how the site-specific incorporation of a difluorophenylalanine residue can be used to fine-tune the pharmacological profile of a peptide, showcasing the utility of this compound in the rational design of more potent and selective therapeutic agents. nih.gov

Exploring Enzyme-Substrate Complexes and Protein Aggregation Mechanisms with Fluorinated Analogs

The unique properties of fluorinated amino acids, such as 3,4-difluoro-L-phenylalanine, make them invaluable tools for investigating complex biological processes like enzyme-substrate interactions and protein aggregation. The fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the detailed study of peptide and protein conformations and their interactions with other molecules.

The following interactive data table presents the inhibition constants (Ki) for dipeptides containing this phenylalanine analog against chymotrypsin (B1334515), illustrating how modifications to the phenylalanine residue can be quantified to understand enzyme-substrate interactions.

Table 2: Inhibition of Chymotrypsin by Dipeptides Containing a Phenylalanine Analog

| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki (mM) |

|---|---|---|---|---|

| H-(2R,3S)-ΔPhe-Phe-OMe | Chymotrypsin | Ac-Tyr-OEt | Competitive | 0.16 |

| H-(2S,3R)-ΔPhe-Phe-OMe | Chymotrypsin | Ac-Tyr-OEt | Competitive | 0.35 |

Data sourced from a study on enzyme inhibition by dipeptides containing a constrained phenylalanine analog.

Regarding protein aggregation, a pathological hallmark of several neurodegenerative diseases, the incorporation of fluorinated phenylalanine analogs can help elucidate the underlying mechanisms. Phenylalanine itself has been shown to have an intrinsic property to self-assemble and trigger the aggregation of other proteins. By replacing phenylalanine with 3,4-difluoro-L-phenylalanine, researchers can investigate how changes in hydrophobicity and aromatic interactions influence the kinetics and morphology of amyloid fibril formation. While specific studies detailing the effect of 3,4-difluoro-L-phenylalanine on the aggregation of proteins like amyloid-beta are still emerging, the use of techniques like Thioflavin T (ThT) fluorescence assays allows for the quantitative analysis of amyloid fibril formation over time. nih.govresearchgate.netresearchgate.netnih.govscispace.com Such studies are crucial for understanding the driving forces behind protein misfolding and for the development of inhibitors of aggregation.

Future Directions and Emerging Research Avenues for N Boc 3,4 Difluoro L Phenylalanine Dcha

Advanced Synthetic Methodologies for Site-Selective Fluorination and Chiral Control

The synthesis of fluorinated amino acids with precise control over the position of fluorine atoms and the stereochemistry of the chiral center remains a significant area of research. beilstein-journals.org For N-Boc-3,4-difluoro-L-phenylalanine, future synthetic strategies will likely focus on enhancing efficiency, scalability, and stereoselectivity.

Furthermore, enzymatic and chemo-enzymatic methods are gaining traction for their high selectivity and mild reaction conditions. nih.gov The use of enzymes such as phenylalanine aminomutase (PAM) could be explored for the stereoselective amination of corresponding fluorinated cinnamic acid precursors. nih.gov Flow chemistry is another emerging area that could be applied to the synthesis of N-Boc-3,4-difluoro-L-phenylalanine, offering advantages in terms of safety, scalability, and reaction control.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Amino Acids

| Methodology | Advantages | Challenges |

| Traditional Multi-step Synthesis | Well-established, versatile | Often lengthy, may require harsh reagents, can have lower overall yields |

| Palladium-Catalyzed C-H Fluorination | High site- and diastereoselectivity, direct functionalization | Catalyst cost and optimization, potential for metal contamination |

| Enzymatic/Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability, substrate scope limitations |

| Flow Chemistry | Enhanced safety and scalability, precise reaction control | Initial setup costs, optimization of flow parameters |

Expanding the Scope of Peptide and Peptidomimetic Applications beyond Current Paradigms

The incorporation of N-Boc-3,4-difluoro-L-phenylalanine into peptides can significantly modulate their conformational preferences, metabolic stability, and binding affinities. nih.govmedchemexpress.com Future research will likely see an expansion of its use in designing novel therapeutic peptides and peptidomimetics.

One promising area is the development of enzyme inhibitors. The electron-withdrawing nature of the fluorine atoms in the phenyl ring can alter the electronic properties of the amino acid, potentially leading to stronger interactions with enzyme active sites. acs.org Peptides containing 3,4-difluorophenylalanine could be designed as potent and selective inhibitors for proteases, kinases, and other enzymes implicated in disease. acs.org

Moreover, the enhanced stability conferred by fluorination makes these peptides attractive candidates for drug development. mdpi.com Fluorinated peptides often exhibit increased resistance to proteolytic degradation, leading to longer plasma half-lives. This is particularly relevant for the development of peptide-based drugs that can be administered less frequently. The unique properties of 3,4-difluorophenylalanine can also be harnessed to create self-assembling peptides with novel material and biomedical applications, such as in drug delivery and tissue engineering. medchemexpress.comnih.gov

Computational Chemistry Approaches to Elucidate Fluorine-Containing Biomolecule Dynamics

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the behavior of complex biological systems at the atomic level. researchgate.net For peptides containing 3,4-difluorophenylalanine, computational approaches can provide valuable insights into how fluorination impacts their structure, dynamics, and interactions with biological targets. nih.gov

Quantum mechanical (QM) calculations can be used to accurately model the electronic effects of fluorination, such as changes in the charge distribution and electrostatic potential of the phenyl ring. mdpi.com This information is crucial for understanding and predicting the binding affinity of fluorinated ligands to their protein receptors. By combining QM and MD methods (QM/MM), researchers can simulate enzymatic reactions involving fluorinated substrates or inhibitors with a high level of accuracy. The development of more accurate force fields for fluorinated molecules will be essential for improving the predictive power of these computational studies. nih.gov

Table 2: Computational Tools for Studying Fluorinated Peptides

| Computational Method | Information Gained |

| Molecular Dynamics (MD) | Conformational preferences, peptide dynamics, solvent interactions, binding free energies. nih.govnih.gov |

| Quantum Mechanics (QM) | Electronic structure, charge distribution, reaction mechanisms. mdpi.com |

| QM/MM | Detailed analysis of interactions in enzyme active sites, simulation of chemical reactions. |

| Free Energy Perturbation (FEP) | Calculation of relative binding affinities of fluorinated vs. non-fluorinated ligands. |

Development of Novel Biochemical Tools and Research Probes based on Fluorinated Phenylalanines

The unique spectroscopic properties of fluorine make it an excellent probe for studying biological systems. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for nuclear magnetic resonance (NMR) spectroscopy. ucla.edu Furthermore, the ¹⁸F isotope is a positron emitter, which is ideal for positron emission tomography (PET) imaging. mdpi.com

N-Boc-3,4-difluoro-L-phenylalanine can serve as a precursor for the synthesis of ¹⁹F NMR probes. acs.orgacs.org By incorporating this amino acid into a peptide or protein, researchers can use ¹⁹F NMR to study protein folding, dynamics, and interactions with other molecules in a minimally perturbative manner. nih.govresearchgate.net The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about conformational changes upon ligand binding or protein-protein association. acs.orgnih.gov

In the realm of medical imaging, N-Boc-3,4-difluoro-L-phenylalanine can be used to synthesize ¹⁸F-labeled peptides for PET imaging. mdpi.com These radiolabeled peptides can be designed to target specific receptors or transporters that are overexpressed in diseased tissues, such as tumors. nih.gov This allows for the non-invasive visualization and quantification of disease-related biomarkers in vivo, which can be invaluable for diagnosis, staging, and monitoring response to therapy. mdpi.com The development of efficient methods for the radiosynthesis of ¹⁸F-labeled 3,4-difluorophenylalanine derivatives will be key to advancing this application. mdpi.com

Q & A

Q. What are the key synthetic considerations for preparing N-Boc-3,4-difluoro-L-phenylalanine DCHA salt?

The synthesis involves three critical steps: (1) introducing fluorine atoms at the 3,4-positions of L-phenylalanine via electrophilic aromatic substitution or halogenation under controlled conditions (e.g., using fluorinating agents like Selectfluor®), (2) protecting the α-amino group with a Boc (tert-butyloxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaOH/THF), and (3) forming the DCHA salt by reacting the free acid with dicyclohexylamine (DCHA) to enhance crystallinity and solubility. DCHA’s strong basicity and hydrophobic cyclohexyl groups aid in stabilizing the compound during purification .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation includes:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended) .

- NMR : Confirm fluorine substitution (¹⁹F NMR) and Boc protection (¹H NMR: δ 1.4 ppm for tert-butyl group) .

- Mass Spectrometry : ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ for the free acid and [M+DCHA]⁺ for the salt) .

Q. What are the optimal storage conditions for this compound?

Store the DCHA salt at –20°C under desiccated conditions (argon/vacuum-sealed) to prevent hydrolysis of the Boc group and degradation of DCHA, which is sensitive to moisture and oxidation .

Advanced Research Questions

Q. How can low coupling efficiency of N-Boc-3,4-difluoro-L-phenylalanine in solid-phase peptide synthesis (SPPS) be mitigated?

Low yields often arise from steric hindrance due to fluorine atoms. Strategies include:

Q. What analytical methods resolve contradictions in reported bioactivity data for fluorinated peptides?

Discrepancies may stem from residual solvents, enantiomeric impurities, or assay variability. Address these by:

- Chiral HPLC : Ensure enantiopurity of the fluorinated residue .

- Circular Dichroism (CD) : Compare secondary structures (α-helix/β-sheet) of fluorinated vs. non-fluorinated peptides to assess conformational impacts .

- Dose-Response Validation : Use standardized assays (e.g., ELISA with recombinant proteins from Proteintech or R&D Systems) .

Q. How does 3,4-difluoro substitution affect peptide stability and receptor binding?

Fluorine’s electronegativity and small atomic radius enhance metabolic stability and modulate hydrophobicity. Techniques to study effects include:

- Molecular Dynamics (MD) Simulations : Compare fluorine’s van der Waals interactions in ligand-receptor complexes (e.g., using GROMACS).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes toward targets like GPCRs .

Methodological Tables

Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Conditions/Results | Reference |

|---|---|---|---|

| Purity | HPLC (C18) | >98% (ACN/H₂O + 0.1% TFA) | |

| Fluorine Position | ¹⁹F NMR | δ –120 to –130 ppm (CF coupling) | |

| Salt Formation | ESI-MS | [M+DCHA]⁺ observed at m/z ~550 |

Table 2: Troubleshooting Low Coupling Efficiency in SPPS

| Issue | Solution | Rationale |

|---|---|---|

| Steric Hindrance | Microwave-assisted SPPS | Reduces aggregation, improves kinetics |

| Incomplete Activation | Double coupling (COMU) | Ensures complete amino acid activation |

| Solvent Polarity | Add DMSO (10% v/v) | Enhances resin swelling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.